2,2,2-Trifluoro-1-(m-tolyl)ethanone

Acetylcholinesterase inhibition Transition-state analog Trifluoromethyl ketone SAR

2,2,2-Trifluoro-1-(m-tolyl)ethanone (CAS 1736-06-7), also referred to as 3′-Methyl-2,2,2-trifluoroacetophenone, is a meta-substituted aryl trifluoromethyl ketone with the formula C9H7F3O. It belongs to the class of transition-state analog inhibitors of serine hydrolases, and its primary characterized biochemical interaction is potent, reversible inhibition of acetylcholinesterase (AChE).

Molecular Formula C9H7F3O
Molecular Weight 188.15 g/mol
CAS No. 1736-06-7
Cat. No. B154409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-1-(m-tolyl)ethanone
CAS1736-06-7
Molecular FormulaC9H7F3O
Molecular Weight188.15 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)C(F)(F)F
InChIInChI=1S/C9H7F3O/c1-6-3-2-4-7(5-6)8(13)9(10,11)12/h2-5H,1H3
InChIKeyNOHRMVQCINHTNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,2-Trifluoro-1-(m-tolyl)ethanone (CAS 1736-06-7) Procurement-Relevant Profile


2,2,2-Trifluoro-1-(m-tolyl)ethanone (CAS 1736-06-7), also referred to as 3′-Methyl-2,2,2-trifluoroacetophenone, is a meta-substituted aryl trifluoromethyl ketone with the formula C9H7F3O . It belongs to the class of transition-state analog inhibitors of serine hydrolases, and its primary characterized biochemical interaction is potent, reversible inhibition of acetylcholinesterase (AChE) [1]. The electron-withdrawing trifluoromethyl group confers enhanced electrophilicity at the carbonyl carbon, which is fundamental to its mechanism of action and differentiates it from non-fluorinated acetophenone analogs [2].

Why Generic 2,2,2-Trifluoro-1-(m-tolyl)ethanone Substitution Fails Without Comparative Data


Within the aryl trifluoromethyl ketone series, even minor alterations to the aryl substitution pattern produce orders-of-magnitude changes in target binding kinetics and potency [1]. The meta-methyl substituent on 2,2,2-Trifluoro-1-(m-tolyl)ethanone places it in a narrow functional subclass of rapid reversible AChE inhibitors, distinct from both the less potent unsubstituted parent compound and the time-dependent inhibitors that bear larger meta-substituents [2]. Furthermore, its binding profile at off-targets such as CYP11B1 and TRPA1 is not conserved across close analogs, meaning that substitution with a compound lacking identical meta-substitution chemistry risks altered selectivity, potency, and kinetic behavior that can compromise experimental reproducibility [3].

2,2,2-Trifluoro-1-(m-tolyl)ethanone: Quantitative Differentiation Evidence vs. Analogs


Meta-Methyl Substitution Confers 2.4 nM Ki at Torpedo AChE — Over 400-Fold More Potent Than Unsubstituted Analog

2,2,2-Trifluoro-1-(m-tolyl)ethanone (X = CH₃) exhibits a dissociation constant (Ki) of 2.4 nM against Torpedo californica acetylcholinesterase, as determined in a direct enzyme inhibition assay [1]. In a systematic study of meta-substituted aryl trifluoromethyl ketones, the unsubstituted parent compound (X = H) was identified as the least potent inhibitor in the series (Ki ~1000 nM, derived from the reported ~10⁷-fold potency range), placing the m-methyl analog at over 400-fold higher affinity [2]. This potency gain is attributable to hydrophobic dispersion interactions within the enzyme's quaternary ammonium binding locus, which are absent for the unsubstituted analog [2].

Acetylcholinesterase inhibition Transition-state analog Trifluoromethyl ketone SAR

Rapid Reversible Inhibition Kinetics — Differentiated from Time-Dependent m-Alkyl Analogs

Trifluoro ketones with small meta substituents (X = H, CH₃, CF₃, C₂H₅, NH₂, NO₂) behave as rapid reversible inhibitors of acetylcholinesterase, whereas analogs with larger meta substituents (isopropyl, t-butyl, NMe₂, N⁺Me₃) exhibit time-dependent inhibition [1]. 2,2,2-Trifluoro-1-(m-tolyl)ethanone, bearing a compact methyl group at the meta position, belongs to the former class. The time-dependent behavior of larger analogs arises from slow conformational rearrangements upon binding, complicating IC₅₀ determinations and requiring extended pre-incubation for equilibrium [1]. This kinetic distinction has direct implications for assay design: the reversible inhibitor allows for classical steady-state kinetic analysis without the hysteresis artifacts inherent to time-dependent inhibitors.

Enzyme kinetics Reversible inhibition Structure-kinetic relationship

CYP11B1 Inhibitory Activity (IC₅₀ 237–251 nM) — A Secondary Pharmacological Differentiator

In cell-based assays using V79MZ cells expressing human CYP11B1, 2,2,2-Trifluoro-1-(m-tolyl)ethanone demonstrated IC₅₀ values of 237 nM and 251 nM in two independent determinations [1]. This positions the compound as a moderate-potency CYP11B1 ligand. While direct comparator data for the unsubstituted trifluoroacetophenone on CYP11B1 are not available in the retrieved public domain, the structural determinants of CYP11B1 binding are known to be highly sensitive to aryl substitution, making this activity profile specific to the meta-methyl substitution pattern and not generalizable to other in-class compounds [2].

CYP11B1 inhibition Steroidogenesis Selectivity profile

TRPA1 Antagonist Activity (IC₅₀ 330 nM) — Differentiated from Agonist-Prone Analogs

2,2,2-Trifluoro-1-(m-tolyl)ethanone acts as an antagonist at human TRPA1 with an IC₅₀ of 330 nM in a calcium flux assay using HEK293-TREx cells [1]. Notably, some structurally related aryl trifluoromethyl ketones have been reported as TRPA1 agonists rather than antagonists, with EC₅₀ values in the micromolar range [2]. This functional switch from agonism to antagonism is exquisitely sensitive to the aryl substitution pattern; for instance, a related analog demonstrated agonist activity with an EC₅₀ of 2,000 nM at rat TRPA1 [2]. The antagonist profile of the m-methyl compound is therefore a substitution-specific property that cannot be assumed for other members of the trifluoroacetophenone series.

TRPA1 channel Pain target Antagonist vs. agonist

Evidence-Based Application Scenarios for 2,2,2-Trifluoro-1-(m-tolyl)ethanone Procurement


Acetylcholinesterase Transition-State Analog Probe for Structural Biology

With a Ki of 2.4 nM and rapid reversible kinetics, 2,2,2-Trifluoro-1-(m-tolyl)ethanone is ideally suited for co-crystallization or cryo-EM studies of AChE in its transition-state-mimicking conformation. Its rapid equilibrium binding eliminates the long incubation times required by time-dependent analogs such as m-t-butyl-trifluoroacetophenone, enabling higher-throughput structural campaigns [1].

Selectivity Profiling of Steroidogenic CYP11B1 in Adrenal Cell Models

At concentrations of 200–300 nM, the compound achieves significant CYP11B1 inhibition in V79MZ cell assays, making it a useful tool for dissecting CYP11B1-dependent steroidogenesis from the closely related CYP11B2 pathway. Researchers should verify selectivity within their own cellular context, but the published data provide a validated starting point [2].

TRPA1 Antagonist Positive Control in Pain and Sensory Neurobiology

The confirmed antagonist activity at human TRPA1 (IC₅₀ 330 nM) supports its use as a reference antagonist in calcium flux or electrophysiological assays for TRPA1 channel pharmacology. Its clear antagonist profile, distinguishing it from agonist-prone analogs, reduces the risk of misinterpreting channel modulation in compound screening campaigns [3].

SAR Anchor Point for Meta-Substituted Trifluoromethyl Ketone Libraries

The well-characterized AChE Ki, kinetic mechanism, and off-target binding data for the m-methyl substituent establish this compound as a reference standard for medicinal chemistry SAR exploration. It anchors the 'rapid reversible' subclass within the broader trifluoroacetophenone series, enabling data normalization across library members [1].

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